(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c15-9-13-6-12(16-10-13)8-14(13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
InChI Key |
XFNVHZHJXSKHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1(CO2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
- Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which introduces oxygenated and amino functionalities onto the bicyclic scaffold, forming the oxygenated 2-azabicyclo[2.2.1]heptanes.
Experimental Conditions:
| Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclopentene derivatives | Palladium catalyst | Typically acetic acid or similar | Room temperature to mild heating | Broad, often high |
Reference: The methodology described in recent literature (e.g., a 2023 publication) demonstrates broad substrate scope and efficiency in constructing oxygenated bicyclic structures via this palladium-mediated process.
Introduction of the Benzyl Group at the 5-Position
The benzyl substituent at the 5-position of the heterocycle can be introduced through nucleophilic aromatic substitution or via benzylation of the corresponding nitrogen or carbon centers.
Approach:
- Benzylation of the nitrogen atom in the heterocyclic core using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
- Alternatively, alkylation of the aromatic ring if pre-functionalized with suitable leaving groups.
Typical Procedure:
- Dissolve the heterocyclic intermediate in an aprotic solvent such as DMF or acetonitrile.
- Add a base like potassium carbonate or sodium hydride.
- Introduce benzyl chloride dropwise with stirring.
- React at ambient temperature or slightly elevated temperature until completion.
Data:
| Reagents | Conditions | Outcome |
|---|---|---|
| Benzyl chloride | 0°C to room temperature | Benzylated product at 5-position |
Functionalization to Form the (4-Methanol) Group
The methanol moiety at the 4-position can be installed through reduction or hydroxymethylation strategies.
Method:
- Hydroxymethylation of the heterocyclic core using formaldehyde derivatives under acidic or basic conditions.
- Reduction of suitable precursors (e.g., aldehyde intermediates) with sodium borohydride or lithium aluminum hydride to introduce the hydroxymethyl group.
Typical Procedure:
- Dissolve the heterocyclic compound in a suitable solvent like methanol or ethanol.
- Add formaldehyde (or paraformaldehyde) and a catalyst such as acetic acid.
- Stir at room temperature or slightly elevated temperature to afford the hydroxymethylated product.
Data:
| Reagents | Conditions | Yield |
|---|---|---|
| Formaldehyde | Mild heating | Moderate to high |
Final Purification and Characterization
The synthesized This compound is purified via flash chromatography on silica gel, employing eluents such as hexane/ethyl acetate/methanol mixtures to isolate the pure compound.
Characterization:
- Confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
- Typical molecular ion observed at m/z corresponding to the molecular weight (~135.59 g/mol).
Data Summary Table
| Step | Reaction Type | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Construction of azabicyclic core | Cyclopentene derivatives, Pd catalyst | Room temp, inert atmosphere | High efficiency, broad scope |
| 2 | Benzylation at 5-position | Benzyl chloride, base | 0°C to RT | Good selectivity |
| 3 | Hydroxymethylation | Formaldehyde, acid catalyst | Mild heating | Moderate to high yield |
| 4 | Purification | Silica gel chromatography | Hexane/ethyl acetate/methanol | Purity confirmed by spectroscopy |
Perspectives and Research Findings
Recent advances highlight the utility of palladium-catalyzed aminoacyloxylation as a versatile route for constructing oxygenated azabicyclic compounds, which serve as key intermediates for further functionalization. The benzylation step is crucial for modulating biological activity and solubility, while hydroxymethylation introduces the essential methanol functional group.
The synthesis of This compound exemplifies a multi-step approach integrating catalytic cyclization, nucleophilic substitution, and hydroxymethylation, with each step optimized for high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using catalysts like AuPdNPs to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Catalysts like AuPdNPs supported on SBA-15 are used under aerobic conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol has significant potential in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism by which (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological pathways . This makes it a valuable compound in the development of new therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol with structurally related bicyclic compounds:
Key Observations:
Core Structure Variations: Bicyclo[2.2.1] systems (target compound, –7) exhibit higher ring strain compared to bicyclo[2.2.2] () or bicyclo[3.1.1] (), influencing reactivity and conformational stability .
Substituent Effects :
- N-Benzyl vs. N-Tosyl () : The benzyl group in the target compound provides steric bulk and lipophilicity, whereas the tosyl group in ’s analog is electron-withdrawing, enhancing susceptibility to nucleophilic displacement .
- Hydroxymethyl Position : The C4-hydroxymethyl group in the target compound may offer distinct hydrogen-bonding interactions compared to C1-hydroxymethyl in bicyclo[3.1.1] analogs (), impacting solubility and target binding .
Pharmacological Relevance: Bicyclo[2.2.1]heptane derivatives (e.g., ) are key intermediates in Rho kinase inhibitors, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties
- Hydrogen Bonding : The oxa bridge and hydroxymethyl group may improve aqueous solubility relative to fully hydrocarbon-based bicyclic systems .
Biological Activity
(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol, also known by its IUPAC name, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 787640-37-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Preliminary studies suggest that it may act on specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
Antimicrobial Activity
A study conducted by Garsi et al. (2022) evaluated the antimicrobial properties of derivatives based on the bicyclic structure. The results indicated that certain modifications to the benzyl group enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Neuropharmacological Studies
Research published by Zhang et al. (2014) highlighted the neuropharmacological effects of this compound in rodent models. The compound demonstrated anxiolytic and antidepressant-like effects in behavioral assays, suggesting potential therapeutic applications in mood disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various pathogens, indicating significant antimicrobial potential.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving mice subjected to stress-induced behavioral tests, administration of the compound resulted in a marked reduction in anxiety-like behaviors compared to control groups. This suggests its potential use as an anxiolytic agent.
Q & A
Q. How can computational methods predict the compound’s reactivity?
- Methodological Answer : Employ DFT (B3LYP/6-31G*) to model reaction pathways, such as oxidation of the methanol group to a ketone. Molecular dynamics simulations assess solvent effects on stability. Collision cross-section (CCS) predictions via ion mobility-MS guide metabolite identification .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
